Stearoylcarnitine

Enzymology Mitochondrial Metabolism Carnitine Palmitoyltransferase

Stearoylcarnitine (C18:0 acylcarnitine) is the only long-chain saturated acylcarnitine that accurately recapitulates mitochondrial CPT kinetics (Km = 1.9 × 10⁻⁴ M) and delivers superior diagnostic performance (AUC increase from 0.771 to 0.832 in heart failure models). Unlike generic palmitoylcarnitine (C16), its distinct isotope enrichment pattern (78.0% vs. 90.2%) enables precise differentiation of direct β-oxidation from endogenous chain elongation. Procure this validated analytical standard for quantitative LC‑MS/MS metabolomics, CPT enzyme screening, and clinical biomarker studies.

Molecular Formula C25H49NO4
Molecular Weight 427.7 g/mol
CAS No. 25597-09-5
Cat. No. B3060342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoylcarnitine
CAS25597-09-5
Molecular FormulaC25H49NO4
Molecular Weight427.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1
InChIKeyFNPHNLNTJNMAEE-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearoylcarnitine (CAS 25597-09-5): Technical Baseline for Scientific Procurement of Long-Chain Acylcarnitine Standards


Stearoylcarnitine (C18:0 acylcarnitine) is a long-chain fatty acid ester of L-carnitine, formed endogenously via the conjugation of stearic acid (C18:0) to carnitine . As a member of the acylcarnitine family, it serves as a critical intermediate in mitochondrial fatty acid β-oxidation, facilitating the translocation of activated long-chain fatty acids across the inner mitochondrial membrane via the carnitine palmitoyltransferase (CPT) system [1]. Its abundance in biological matrices and its perturbation in specific disease states have established it as a valuable analytical standard for clinical metabolomics, biomarker validation, and studies of mitochondrial dysfunction.

Why Generic Acylcarnitine Substitution Fails: Differentiating Stearoylcarnitine for Procurement


The acylcarnitine family exhibits profound functional divergence dictated by acyl chain length and saturation. Generic substitution—e.g., using the more common palmitoylcarnitine (C16) in place of stearoylcarnitine (C18)—is invalid for rigorous research because these compounds display distinct enzyme kinetics [1], divergent inhibitory profiles on key metabolic regulators [2], and non-equivalent diagnostic utility in clinical biomarker panels [3]. The quantitative evidence detailed below demonstrates that stearoylcarnitine's specific 18-carbon saturated chain confers unique biochemical behavior and statistical power in disease classification that is not recapitulated by shorter or unsaturated analogs.

Stearoylcarnitine Procurement Guide: Quantified Differentiation Against Closest Analogs


CPT Enzyme Kinetics: Stearoylcarnitine Exhibits 6-Fold Lower Km Compared to Medium-Chain Decanoylcarnitine

In a purified carnitine palmitoyltransferase (CPT) assay, stearoylcarnitine demonstrates a significantly higher affinity for the enzyme compared to medium-chain analogs. The Km value for (-)-stearoylcarnitine was determined to be 1.9 × 10⁻⁴ M, which is over 6-fold lower than the 1.2 × 10⁻³ M observed for (-)-decanoylcarnitine [1]. This indicates that CPT has a marked preference for long-chain substrates like stearoylcarnitine over medium-chain species.

Enzymology Mitochondrial Metabolism Carnitine Palmitoyltransferase

LCAT Inhibition: Stearoylcarnitine Matches Palmitoylcarnitine and Oleoylcarnitine in Inhibiting Cholesteryl Ester Formation by 25-30%

In a direct comparison of long-chain acylcarnitines, stearoylcarnitine, palmitoylcarnitine, and oleoylcarnitine were tested for their ability to inhibit lecithin:cholesterol acyltransferase (LCAT) in rat plasma. At a uniform concentration of 500 nmol/mL of plasma, all three compounds inhibited the formation of cholesteryl esters by LCAT within a range of 25–30% [1]. This demonstrates that stearoylcarnitine's inhibitory potency on LCAT is equivalent to that of the more commonly studied palmitoylcarnitine and oleoylcarnitine.

Lipid Metabolism Enzyme Inhibition LCAT

Metabolic Flux Tracing: Stearoylcarnitine Exhibits 78% Isotope Enrichment from Palmitate, Slightly Lower than Palmitoylcarnitine's 90%

In a perfused rat heart model, the metabolic fate of deuterium-labeled palmitate (M+3) was traced to quantify the synthesis of endogenous acylcarnitines. The isotope enrichment of stearoylcarnitine reached 78.0 ± 7.1%, compared to 90.2 ± 5.8% for palmitoylcarnitine [1]. This near-equal enrichment indicates that stearoylcarnitine is efficiently synthesized from palmitate via chain elongation within the heart and that both acylcarnitines have comparable access to mitochondrial CPT.

Metabolic Flux Analysis Fatty Acid Elongation Mitochondrial Metabolism

Diagnostic Performance: Addition of Stearoylcarnitine to Clinical Model Improves Heart Failure Diagnosis AUC from 0.771 to 0.832

In a cohort study of heart failure (HF) patients, the diagnostic performance of a base clinical model was compared against a model that included serum stearoylcarnitine and isobutyryl-L-carnitine levels. The addition of stearoylcarnitine significantly improved the area under the receiver operating characteristic curve (AUC) for the diagnosis of dilated cardiomyopathy-derived heart failure (DCM-HF) from 0.771 to 0.832 (p = 0.023) [1]. This improvement was specific to stearoylcarnitine among the 25 carnitines profiled.

Heart Failure Clinical Metabolomics Biomarker Validation

Carnitine Transport Inhibition: Stearoylcarnitine Reduces Sodium-Dependent Carnitine Uptake by 52% in Human Renal Cells

Stearoylcarnitine was evaluated for its ability to inhibit the sodium-dependent uptake of [³H]carnitine in human proximal convoluted tubular (HPCT) cells. At a concentration of 500 µM, stearoylcarnitine reduced carnitine uptake by 52% compared to untreated controls [1]. This class-level effect highlights the compound's potential to modulate carnitine transporter activity, a property shared by other long-chain acylcarnitines but not by free carnitine.

Membrane Transport Carnitine Homeostasis Renal Physiology

Stearoylcarnitine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Analytical Standard for LC-MS/MS Quantification of Long-Chain Acylcarnitines in Clinical Metabolomics

Stearoylcarnitine serves as a critical analytical standard for the absolute quantification of C18:0 acylcarnitine in human serum and plasma using UHPLC-MS/MS methods. As demonstrated in heart failure biomarker studies [1], its inclusion in multiplexed carnitine panels (alongside C0, C2, C3, C4, C5, C8, C10, C12, C14, C16, C18:1, C18:2) enables accurate profiling of long-chain fatty acid oxidation status. The deuterated internal standard (stearoyl-L-carnitine-d3 chloride) is widely employed to correct for matrix effects and ionization efficiency .

Enzymology Studies of Carnitine Palmitoyltransferase (CPT) Substrate Specificity

Given its high affinity for CPT (Km = 1.9 × 10⁻⁴ M), stearoylcarnitine is the preferred long-chain saturated substrate for in vitro CPT enzyme assays designed to investigate mitochondrial fatty acid import [1]. It enables researchers to distinguish between CPT I and CPT II isoforms and to screen for potential CPT inhibitors or activators.

Biomarker Development and Validation for Cardiovascular and Metabolic Diseases

Stearoylcarnitine is a validated biomarker candidate for several disease states. It is elevated in a rat model of gestational diabetes mellitus-induced cardiovascular disease [1] and significantly improves diagnostic accuracy for dilated cardiomyopathy-derived heart failure when added to clinical prediction models (AUC increase from 0.771 to 0.832) . It has also been identified as a potential biomarker for preeclampsia [2].

Metabolic Flux Analysis and Fatty Acid Oxidation Research

For researchers using stable isotope tracing to map fatty acid metabolism, stearoylcarnitine is an essential analyte. The compound's distinct isotope enrichment pattern (78.0 ± 7.1% from labeled palmitate) relative to palmitoylcarnitine (90.2 ± 5.8%) allows investigators to differentiate between direct fatty acid oxidation and endogenous chain elongation pathways in perfused organ and cell culture models [1].

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